Pentachlorobenzoyl chloride chemical properties and structure
Pentachlorobenzoyl chloride chemical properties and structure
An In-Depth Technical Guide to Pentachlorobenzoyl Chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of pentachlorobenzoyl chloride (PCBC), a versatile chlorinated aromatic compound. Tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, structural characteristics, synthesis methodologies, and key applications of PCBC, grounding all information in established scientific principles and authoritative sources.
Chemical Identity and Molecular Structure
Pentachlorobenzoyl chloride is a fully chlorinated derivative of benzoyl chloride. Its identity is established by several key identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2,3,4,5,6-pentachlorobenzoyl chloride | [1] |
| CAS Number | 1825-23-6 | [1] |
| Molecular Formula | C₇Cl₆O | [2][3] |
| Molecular Weight | 312.79 g/mol | [3] |
| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)Cl | [2] |
| InChI Key | AAUSLOKBERXEER-UHFFFAOYSA-N | [2] |
The molecule consists of a benzene ring where all five hydrogen atoms have been substituted by chlorine atoms, and an acyl chloride functional group is attached to the remaining carbon. This high degree of chlorination significantly influences its physical properties and chemical reactivity.
Chemical Reactivity and Key Reactions
The reactivity of pentachlorobenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, characteristic of all acyl chlorides. However, the five electron-withdrawing chlorine atoms on the aromatic ring further enhance this electrophilicity, making it a highly reactive acylating agent.
Nucleophilic Acyl Substitution: Amide Formation
A primary application of PCBC in synthetic chemistry is the formation of N-substituted pentachlorobenzamides. It reacts readily with primary and secondary amines in a nucleophilic acyl substitution reaction.
Mechanism: The reaction proceeds via a tetrahedral intermediate. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Experimental Protocol: General Amide Synthesis This protocol is representative of a standard acylation using an acyl chloride. [4][5][6]
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Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the primary or secondary amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).
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Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq). The purpose of the base is to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic. [6]3. Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to manage the exothermicity of the reaction.
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Acyl Chloride Addition: Dissolve pentachlorobenzoyl chloride (1.05 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution.
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Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.
Applications in Research and Drug Development
Pentachlorobenzoyl chloride serves as a valuable intermediate and building block in several areas of the chemical industry.
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Agrochemicals: It is an intermediate in the synthesis of certain pesticides and herbicides. [7]The high chlorine content can contribute to the biological activity and environmental persistence of the final molecules.
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Dyes and Polymers: PCBC is used in the manufacturing of specialty dyes and as a monomer or cross-linking agent for high-performance polymers and flame retardants, where the pentachlorophenyl moiety imparts thermal stability and fire resistance. [7]* Drug Development: While specific FDA-approved drugs containing the pentachlorobenzoyl moiety are not common, the principles of its application are highly relevant. Acyl chlorides are widely used to modify active pharmaceutical ingredients (APIs). This "lipidization" strategy can enhance a drug's lipophilicity, which may improve its absorption, distribution, metabolism, and excretion (ADME) profile, facilitate transport across biological membranes, or enable its formulation in lipid-based drug delivery systems. [8]The use of a perchlorinated moiety like PCBC could be explored for creating highly lipophilic prodrugs or for use as a stable, sterically hindered protecting group in complex syntheses.
Safety, Handling, and Storage
Pentachlorobenzoyl chloride is a hazardous substance that requires careful handling in a controlled laboratory environment.
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Hazards: It is classified as causing skin irritation (H315) and may cause respiratory irritation (H335). [9]Like other acyl chlorides, it is corrosive and a lachrymator. It is also suspected of causing long-lasting harmful effects to aquatic life (H413). [9]* Personal Protective Equipment (PPE): Handling requires the use of chemical-resistant gloves, impervious clothing, and tightly fitting safety goggles with side-shields. All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust. Due to its reactivity with water, it must be protected from moisture.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]It should be stored away from incompatible materials such as strong bases, alcohols, and oxidizing agents.
Conclusion
Pentachlorobenzoyl chloride is a highly functionalized chemical intermediate whose properties are defined by the combination of a reactive acyl chloride group and a sterically hindered, electron-deficient pentachlorophenyl ring. Its robust synthesis from readily available precursors makes it an accessible building block for creating complex molecules. While its primary documented applications are in the agrochemical and material science sectors, its potent acylating ability and unique structure present opportunities for exploration in medicinal chemistry and pharmaceutical development, particularly in the synthesis of specialized prodrugs and molecular probes. Strict adherence to safety protocols is mandatory when handling this reactive and hazardous compound.
References
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National Center for Biotechnology Information. (n.d.). Pentachlorobenzoyl chloride. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN101417946B - Preparation method of pentachlorobenzoyl chloride.
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP0057844B1 - Procédé de préparation de chlorures de polychlorobenzoyle.
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NIST. (n.d.). Pentafluorobenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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The Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
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Chem LibreTexts. (2023). Reaction of Acid Chlorides with Amines. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]
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ChemBK. (n.d.). Phthaloyl Chloride. Retrieved from [Link]
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ChemBK. (2024). PENTYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN101805257A - Preparation method for phthalyl chloride, m-phthaloyl chloride and paraphthaloyl chloride.
- Google Patents. (n.d.). CN102408364B - Method for preparing paratoluensulfonyl chloride.
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